molecular formula C21H19ClN2O2S B308940 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide

4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide

Cat. No. B308940
M. Wt: 398.9 g/mol
InChI Key: WMOZGQUFXWHSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide, also known as CPTB, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In neuroscience, this compound has been used as a tool to study the role of the sigma-1 receptor in neuronal function. In immunology, this compound has been shown to modulate the activity of immune cells and reduce inflammation.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, this compound has been shown to modulate calcium signaling and protect against oxidative stress. In immune cells, this compound has been shown to reduce inflammation and modulate cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists for use in scientific research and potential therapeutic applications. Another area of interest is the study of the role of the sigma-1 receptor in other cellular processes, such as autophagy and mitochondrial function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.

Synthesis Methods

4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenylethylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then reacted with thiophene-2-carboxylic acid to produce this compound.

properties

Molecular Formula

C21H19ClN2O2S

Molecular Weight

398.9 g/mol

IUPAC Name

4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide

InChI

InChI=1S/C21H19ClN2O2S/c22-18-9-8-16(21(26)23-11-10-15-5-2-1-3-6-15)13-19(18)24-20(25)14-17-7-4-12-27-17/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,25)

InChI Key

WMOZGQUFXWHSKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.